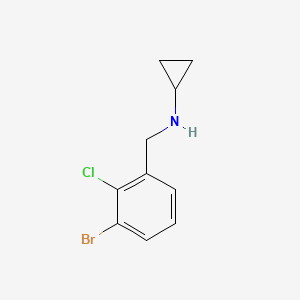

N-(3-bromo-2-chlorobenzyl)cyclopropanamine

Description

N-(3-Bromo-2-chlorobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring attached to a benzyl group substituted with bromine (Br) at the 3-position and chlorine (Cl) at the 2-position. This compound belongs to a class of halogenated benzylcyclopropanamines, which are of interest in medicinal chemistry and materials science due to their unique electronic and steric properties.

Properties

IUPAC Name |

N-[(3-bromo-2-chlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHZXAADGPQYHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-2-chlorobenzyl)cyclopropanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromo-2-chlorobenzyl chloride and cyclopropanamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Procedure: The 3-bromo-2-chlorobenzyl chloride is reacted with cyclopropanamine in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification methods, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromo-2-chlorobenzyl)cyclopropanamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine) on the benzyl group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Substitution Reactions: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states and reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

N-(3-bromo-2-chlorobenzyl)cyclopropanamine is primarily utilized as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. Its structural characteristics allow it to interact with specific molecular targets, potentially modulating receptor activity or inhibiting enzyme functions.

Mechanism of Action : The compound may exert its effects by binding to receptors or enzymes, influencing neurotransmitter modulation or enzyme inhibition pathways.

Biological Studies

The compound has been investigated for its antimicrobial and anticancer properties:

-

Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial efficacy against various bacterial strains. For instance:

Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL Pseudomonas aeruginosa 25 µg/mL -

Anticancer Activity : Preliminary research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values of 10 µM and 15 µM respectively.

Cancer Cell Line IC50 (µM) MCF-7 (Breast) 10 A549 (Lung) 15

Materials Science

The compound is being explored for its potential in creating novel materials with unique electronic or optical properties. Its ability to serve as an intermediate in the synthesis of more complex organic molecules makes it valuable in this field.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of cyclopropanamine derivatives, including this compound. Results indicated superior activity against Gram-positive bacteria compared to other derivatives, suggesting its potential as a lead compound for antibiotic development.

Investigation of Anticancer Effects

Recent investigations assessed the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment led to a significant reduction in cell viability and increased markers of apoptosis, indicating potential use in cancer therapy.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-chlorobenzyl)cyclopropanamine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N-(3-bromo-2-chlorobenzyl)cyclopropanamine with related compounds:

Key Observations :

- Halogen Effects: Bromine and chlorine substituents increase molecular weight and polarizability compared to non-halogenated analogs. The 3-Br/2-Cl combination may sterically hinder reactions at the benzene ring .

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation .

- Electron-Withdrawing Groups : Nitro groups () reduce basicity of the amine, while halogens modulate electronic effects without drastic pH changes .

Reactivity and Stability

- Halogenated Analogs: Bromine and chlorine substituents enhance stability under storage but may decompose under heat to release toxic gases (e.g., CO, NOx) .

- Methoxy-Substituted Analogs : Increased steric bulk (e.g., 5-OCH₃ in ) slows nucleophilic reactions compared to halogenated derivatives .

Biological Activity

N-(3-bromo-2-chlorobenzyl)cyclopropanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring and a substituted benzyl amine moiety, which are critical for its biological interactions. The presence of halogen substituents (bromo and chloro) on the benzyl ring enhances the compound's binding affinity to various biological targets.

The mechanism of action involves the compound's interaction with specific molecular targets, particularly enzymes and receptors. The cyclopropane structure contributes to its unique binding properties, which may modulate the activity of proteins involved in critical cellular processes.

Key Mechanisms Identified:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit heat shock protein 90 (HSP90), a chaperone involved in protein folding and stability. Inhibition of HSP90 can lead to degradation of oncogenic proteins, making it a target for cancer therapy .

- Targeting Mitochondrial Function : Research indicates that cyclopropane derivatives may affect mitochondrial electron transport, impacting cellular respiration and energy production .

Biological Activity

This compound exhibits several biological activities:

- Antitumor Activity : Similar compounds have demonstrated efficacy in inhibiting tumor growth in vitro. For instance, derivatives targeting HSP90 have shown promise in preclinical models .

- Antimalarial Potential : Studies on cyclopropyl-containing compounds have revealed activity against Plasmodium falciparum, the causative agent of malaria. These compounds can interfere with mitochondrial functions crucial for the parasite's survival .

Case Studies and Research Findings

-

Antitumor Activity :

- A study evaluated the effect of various cyclopropane derivatives on cancer cell lines, demonstrating that modifications in the cyclopropane structure significantly influenced their potency against tumor cells. For example, certain modifications led to enhanced anti-proliferative effects with IC50 values ranging from 0.1 to 1 μM .

- Antimalarial Efficacy :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.